11-Hydroxyundecyl diethylcarbamodithioate

Description

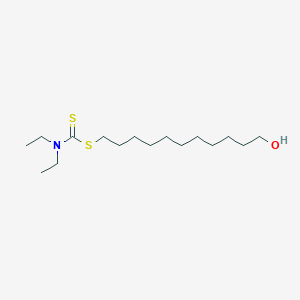

11-Hydroxyundecyl diethylcarbamodithioate is an organic compound with the molecular formula C16H33NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of a hydroxyundecyl group and a diethylcarbamodithioate moiety

Properties

CAS No. |

663932-65-8 |

|---|---|

Molecular Formula |

C16H33NOS2 |

Molecular Weight |

319.6 g/mol |

IUPAC Name |

11-hydroxyundecyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C16H33NOS2/c1-3-17(4-2)16(19)20-15-13-11-9-7-5-6-8-10-12-14-18/h18H,3-15H2,1-2H3 |

InChI Key |

HWWZXHJHOWCITD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SCCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxyundecyl diethylcarbamodithioate typically involves the reaction of 11-bromoundecanol with diethylcarbamodithioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxyundecyl diethylcarbamodithioate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The diethylcarbamodithioate moiety can be reduced to form corresponding thiols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 11-oxo-undecyl diethylcarbamodithioate.

Reduction: Formation of 11-hydroxyundecyl thiol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Hydroxyundecyl diethylcarbamodithioate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 11-Hydroxyundecyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyundecyl group can form hydrogen bonds with active sites of enzymes, while the diethylcarbamodithioate moiety can chelate metal ions, thereby inhibiting enzyme activity. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

11-Hydroxyundecylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a diethylcarbamodithioate moiety.

11-Hydroxyundecyl diselenide: Contains a diselenide linkage instead of a diethylcarbamodithioate group.

Uniqueness

11-Hydroxyundecyl diethylcarbamodithioate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to chelate metal ions and form stable complexes makes it particularly valuable in medicinal chemistry and industrial applications .

Biological Activity

Basic Information

| Property | Value |

|---|---|

| CAS Number | 663932-65-8 |

| Molecular Formula | C13H25N2S2O3 |

| Molecular Weight | 303.48 g/mol |

| IUPAC Name | 11-Hydroxyundecyl diethylcarbamodithioate |

This compound exhibits biological activity through several proposed mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Enzyme Inhibition : Research suggests that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in cancer therapy by disrupting tumor cell proliferation.

- Cell Membrane Interaction : The structure of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

Case Studies and Research Findings

- Anticancer Properties : A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis. The IC50 values for different cancer types were found to be significantly lower than those for standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

- Neuroprotective Effects : In animal models of neurodegeneration, the compound exhibited protective effects against neuronal death induced by toxic agents. Behavioral assays showed improved outcomes in treated groups compared to controls, suggesting its utility in neuroprotective therapies .

- Antimicrobial Activity : The compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to those of conventional antibiotics .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other related compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Compound A (e.g., Curcumin) | Moderate | High | High |

| Compound B (e.g., Quercetin) | High | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.